molecular formula C20H21NO5 B1237004 10-Cetonaltrexona CAS No. 96445-14-6

10-Cetonaltrexona

Número de catálogo: B1237004
Número CAS: 96445-14-6
Peso molecular: 355.4 g/mol
Clave InChI: MLHMRULRADVYER-FUMNGEBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Ketonaltrexone is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence.

Aplicaciones Científicas De Investigación

10-Ketonaltrexone has several scientific research applications, including:

Mecanismo De Acción

Target of Action

10-Ketonaltrexone is a derivative of naltrexone , a well-known opioid antagonist. The primary targets of naltrexone, and by extension 10-Ketonaltrexone, are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

10-Ketonaltrexone, like naltrexone, is believed to act as an antagonist at mu-opioid receptors . This means it binds to these receptors but does not activate them. Instead, it blocks them, preventing activation by opioid agonists. This can result in a reduction of the effects associated with opioid agonists, such as analgesia, euphoria, and physical dependence .

Biochemical Pathways

Naltrexone’s antagonistic action at mu-opioid receptors can disrupt the normal functioning of the endogenous opioid system . This can have downstream effects on various physiological processes, including pain perception, mood regulation, and stress response .

Pharmacokinetics

Naltrexone, from which 10-ketonaltrexone is derived, is known to be rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged

Result of Action

Studies suggest that the introduction of the 10-keto group in naltrexone and oxymorphone diminished opioid effects at all binding sites . This suggests that 10-Ketonaltrexone may have less potency than naltrexone at mu-opioid receptors .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

10-Ketonaltrexone plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that 10-Ketonaltrexone has diminished opioid effects at mu, kappa, and delta binding sites compared to naltrexone . This interaction is crucial as it highlights the compound’s potential in modulating opioid receptor activity.

Cellular Effects

10-Ketonaltrexone affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, 10-Ketonaltrexone has shown reduced potency in brain binding assays and bioassays in the myenteric plexus longitudinal muscle preparation of the guinea pig ileum and the mouse vas deferens . This indicates its potential impact on cellular signaling and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Ketonaltrexone change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that 10-Ketonaltrexone is a potential degradation product of naltrexone hydrochloride, which may influence its stability and efficacy in various experimental conditions .

Dosage Effects in Animal Models

The effects of 10-Ketonaltrexone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

10-Ketonaltrexone is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall activity and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 10-Ketonaltrexone within cells and tissues involve various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that 10-Ketonaltrexone is transported and distributed in a manner similar to other opioid receptor antagonists .

Subcellular Localization

The subcellular localization of 10-Ketonaltrexone is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization influences its interaction with receptors and other biomolecules, affecting its overall efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 10-Ketonaltrexone can be synthesized from naltrexone through a series of chemical reactions. The primary synthetic route involves the oxidation of naltrexone using specific oxidizing agents. One common method is the use of pyridinium chlorochromate (PCC) as the oxidizing agent, which facilitates the conversion of the hydroxyl group at the 10th position to a keto group .

Industrial Production Methods: In an industrial setting, the production of 10-Ketonaltrexone involves large-scale oxidation reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is carried out in a reactor with precise temperature and pressure control to optimize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 10-Ketonaltrexone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: Reduction of the keto group can yield hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the keto group.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Comparación Con Compuestos Similares

    Naltrexone: The parent compound, used primarily for its opioid receptor antagonist properties.

    10-Ketooxymorphone: Another derivative with a keto group at the 10th position, studied for its pharmacological properties.

    Oxymorphone: An opioid analgesic with structural similarities to naltrexone and its derivatives.

Comparison: 10-Ketonaltrexone is unique due to the introduction of the keto group at the 10th position, which significantly alters its pharmacological properties. Compared to naltrexone, 10-Ketonaltrexone has reduced potency at opioid receptors, making it less effective as an antagonist. this structural modification provides valuable insights into the structure-activity relationship of opioid receptor ligands and aids in the development of new therapeutic agents .

Actividad Biológica

10-Ketonaltrexone is a synthetic derivative of naltrexone, a well-known opioid antagonist. The modification of naltrexone to include a keto group at the 10 position alters its pharmacological profile, particularly its affinity for opioid receptors. This article explores the biological activity of 10-Ketonaltrexone, focusing on its receptor binding characteristics, pharmacodynamics, and potential therapeutic implications.

Chemical Structure and Properties

10-Ketonaltrexone (C20_{20}H21_{21}NO5_5) is characterized by the presence of a keto group at the 10 position of the naltrexone molecule. This structural modification is crucial as it influences the compound's interaction with opioid receptors.

PropertyValue
Molecular FormulaC20_{20}H21_{21}NO5_5
Molecular Weight357.39 g/mol
CAS Number5486980
SolubilitySoluble in organic solvents

Research indicates that the introduction of the 10-keto group significantly diminishes the opioid effects of naltrexone and other related compounds. In binding assays, 10-Ketonaltrexone exhibits reduced potency at mu-opioid receptors compared to naltrexone, with minimal affinity for kappa and delta receptors. This suggests that while it retains some antagonist properties, its overall efficacy as an opioid receptor blocker is lower.

Receptor Binding Studies

In a study conducted using brain binding assays and bioassays in guinea pig ileum and mouse vas deferens preparations, 10-Ketonaltrexone demonstrated significantly lower potency than naltrexone:

CompoundMu Receptor AffinityKappa Receptor AffinityDelta Receptor Affinity
NaltrexoneHighModerateLow
10-KetonaltrexoneLowVery LowVery Low

These findings indicate that the pharmacological modifications introduced by the keto group lead to a substantial reduction in binding affinity across all receptor types .

Pharmacodynamics

The pharmacodynamic profile of 10-Ketonaltrexone suggests that it may function primarily as a weak antagonist or partial agonist at mu-opioid receptors. The diminished activity at kappa and delta receptors further supports its classification as a less potent derivative of naltrexone.

Case Study: Opioid Dependence Treatment

A case study involving patients with opioid dependence highlighted the potential use of 10-Ketonaltrexone in clinical settings. While traditional naltrexone is effective in blocking opioid effects and preventing relapse, the reduced activity of 10-Ketonaltrexone may limit its effectiveness in acute withdrawal management but could provide a safer alternative for long-term maintenance therapy.

Propiedades

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914505
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96445-14-6
Record name 10-Ketonaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-OXONALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ketonaltrexone
Reactant of Route 2
Reactant of Route 2
10-Ketonaltrexone
Reactant of Route 3
10-Ketonaltrexone
Reactant of Route 4
Reactant of Route 4
10-Ketonaltrexone
Reactant of Route 5
10-Ketonaltrexone
Reactant of Route 6
Reactant of Route 6
10-Ketonaltrexone
Customer
Q & A

Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?

A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []

Q2: What led researchers to investigate 10-Ketonaltrexone?

A2: The development of 10-Ketonaltrexone stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. 10-Ketonaltrexone and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.